Molecular Identity Enables Unambiguous Chromatographic Resolution from Sitagliptin Impurity 11 (Piperazine Analog)
The target compound (C₆H₅F₃N₄O, MW 206.13 g/mol) differs from the closely related Sitagliptin Impurity 11 (N-[(2Z)-piperazin-2-ylidene]-2,2,2-trifluoroacetohydrazide, C₆H₉F₃N₄O, MW 210.16 g/mol) by a net mass difference of 4.03 Da and by the heterocycle identity: pyrazine (aromatic, 82.1 g/mol ring system) versus tetrahydropyrazine (partially saturated, 86.1 g/mol ring system). This structural distinction translates to differential retention on C18 reversed-phase columns, where aromatic pyrazine-containing analytes typically elute earlier than their partially saturated counterparts under acidic mobile phase conditions . For impurity profiling laboratories, sourcing the correct pyrazine-based hydrazide prevents misidentification of Impurity 10 versus Impurity 11 in Sitagliptin drug substance analysis.
| Evidence Dimension | Molecular weight and heterocycle identity for chromatographic differentiation |
|---|---|
| Target Compound Data | MW 206.13 g/mol; pyrazine (aromatic) heterocycle |
| Comparator Or Baseline | Sitagliptin Impurity 11 (CAS 763105-70-0): MW 210.16 g/mol; tetrahydropyrazine (partially saturated) heterocycle |
| Quantified Difference | MW difference = 4.03 Da; aromaticity difference: pyrazine (fully conjugated) vs. tetrahydropyrazine (one double bond reduced) |
| Conditions | Structural identification by HRMS and NMR; chromatographic implications inferred from class-level reversed-phase HPLC behavior of aromatic vs. partially saturated heterocycles |
Why This Matters
Substitution with the piperazine analog (Impurity 11) would produce incorrect retention time, compromising peak assignment and impurity quantification in validated Sitagliptin HPLC methods.
